Tert-butyl 2-(4-formyl-3-hydroxypyridin-2-YL)ethylcarbamate
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Overview
Description
Tert-butyl 2-(4-formyl-3-hydroxypyridin-2-YL)ethylcarbamate: is an organic compound with the molecular formula C13H18N2O4 It is a derivative of pyridine, characterized by the presence of a formyl group and a hydroxyl group on the pyridine ring, as well as a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(4-formyl-3-hydroxypyridin-2-YL)ethylcarbamate typically involves multiple steps. One common method starts with the reaction of 4-hydroxy-3-pyridinecarboxaldehyde with tert-butyl carbamate in the presence of a suitable catalyst. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(4-formyl-3-hydroxypyridin-2-YL)ethylcarbamate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of 2-(4-carboxy-3-hydroxypyridin-2-YL)ethylcarbamate.
Reduction: Formation of 2-(4-hydroxymethyl-3-hydroxypyridin-2-YL)ethylcarbamate.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 2-(4-formyl-3-hydroxypyridin-2-YL)ethylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl 2-(4-formyl-3-hydroxypyridin-2-YL)ethylcarbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The hydroxyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets. Additionally, the carbamate group can undergo hydrolysis, releasing active intermediates that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-(3-formyl-4-hydroxypyridin-2-YL)ethylcarbamate
- Tert-butyl (3-formyl-4-hydroxyphenyl)carbamate
- Tert-butyl 2-(2-formyl-3-hydroxypyridin-4-YL)ethylcarbamate
Uniqueness
Tert-butyl 2-(4-formyl-3-hydroxypyridin-2-YL)ethylcarbamate is unique due to the specific positioning of the formyl and hydroxyl groups on the pyridine ring, which influences its reactivity and binding properties. This unique structure allows it to participate in specific chemical reactions and interact with particular molecular targets, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C13H18N2O4 |
---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
tert-butyl N-[2-(4-formyl-3-hydroxypyridin-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-7-5-10-11(17)9(8-16)4-6-14-10/h4,6,8,17H,5,7H2,1-3H3,(H,15,18) |
InChI Key |
YRACIRZOWLXOHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=NC=CC(=C1O)C=O |
Origin of Product |
United States |
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